molecular formula C11H6N2O2 B1402819 Pyrrolo[1,2-a]quinazoline-1,5-dione CAS No. 1365963-58-1

Pyrrolo[1,2-a]quinazoline-1,5-dione

Cat. No. B1402819
CAS RN: 1365963-58-1
M. Wt: 198.18 g/mol
InChI Key: TXTZWJRQSHRKMZ-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]quinazoline-1,5-dione is a type of N-heterocyclic compound . These compounds, such as quinazolinone derivatives, have significant biological activities .


Synthesis Analysis

A green procedure has been developed for the preparation of 3a-methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione . This involves a double cyclocondensation cascade using anthranilamide and ethyl levulinate . Various heterogeneous Brønsted acid catalysts were screened, and Amberlyst® 15 was found to be a convenient choice . By applying mechanochemical activation, the necessary time was shortened to three hours compared to the 24 hours needed under conventional conditions to obtain a high yield of the target product .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of Pyrrolo[1,2-a]quinazoline-1,5-dione is a double cyclocondensation cascade . This reaction uses anthranilamide and ethyl levulinate . Various catalysts were used in these cyclocondensations, such as strong bases, strong mineral or weak organic Brønsted acids, sulfonic acids, Lewis acids, and ammonium salts .

Scientific Research Applications

Pyrrolo[1,2-a]quinazoline-1,5-dione: A Comprehensive Analysis

Chemical Synthesis: Pyrrolo[1,2-a]quinazoline-1,5-dione derivatives are synthesized through novel multi-component reactions involving 2-chloro-4-substituted quinazolines, propargyl alcohol, and secondary amines. These reactions are facilitated by palladium-copper catalysts, offering an efficient method for creating a new series of 1,5-disubstituted pyrrolo quinazoline derivatives .

Medical Applications: This compound has shown potential in medical applications due to its anti-inflammatory and antibiotic properties. It has also been suggested that derivatives from its leaves could serve as an expectorant for asthma treatment .

Luminescence Applications: The electronic and redox characterization of pyrrolo[1,2-a]quinazoline derivatives indicates potential in luminescence applications. The absorption spectra of these compounds show remarkable values, suggesting their use in electronic devices that require specific light-emitting properties .

Green Chemistry: A green procedure has been developed for the preparation of pyrrolo[1,2-a]quinazoline-1,5-dione derivatives using anthranilamide and ethyl levulinate through a double cyclocondensation cascade. This method emphasizes the use of solid acids as heterogeneous catalysts and mechanochemical activation .

Toll-Like Receptor 7 Agonists: Quinazoline and pyrrolo quinazoline derivatives are being explored as toll-like receptor 7 (TLR7) agonists. TLR7 plays a critical role in the innate immune response, and developing new agonists is imperative as most available ones are still under clinical testing .

properties

IUPAC Name

pyrrolo[1,2-a]quinazoline-1,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O2/c14-10-6-5-9-12-11(15)7-3-1-2-4-8(7)13(9)10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTZWJRQSHRKMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C3N2C(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolo[1,2-a]quinazoline-1,5-dione
Reactant of Route 2
Pyrrolo[1,2-a]quinazoline-1,5-dione
Reactant of Route 3
Pyrrolo[1,2-a]quinazoline-1,5-dione
Reactant of Route 4
Pyrrolo[1,2-a]quinazoline-1,5-dione
Reactant of Route 5
Pyrrolo[1,2-a]quinazoline-1,5-dione
Reactant of Route 6
Pyrrolo[1,2-a]quinazoline-1,5-dione

Q & A

Q1: What are the advantages of using mechanochemical activation in the synthesis of Pyrrolo[1,2-a]quinazoline-1,5-dione?

A1: Mechanochemical activation offers a significantly faster and more environmentally friendly approach to synthesizing Pyrrolo[1,2-a]quinazoline-1,5-dione. A study demonstrated that utilizing mechanochemical methods reduced the reaction time from 24 hours to a mere 3 hours while maintaining a high yield of the target compound. [] This highlights the potential of mechanochemistry for greener and more efficient synthesis of this important class of compounds.

Q2: What is the role of heterogeneous Brønsted acid catalysts in the synthesis of Pyrrolo[1,2-a]quinazoline-1,5-dione?

A2: Heterogeneous Brønsted acid catalysts play a crucial role in facilitating the double cyclocondensation cascade reaction between anthranilamide and ethyl levulinate, ultimately leading to the formation of Pyrrolo[1,2-a]quinazoline-1,5-dione. [] Among the various catalysts screened, Amberlyst® 15 proved to be a highly effective choice for this transformation.

Q3: Can Pyrrolo[1,2-a]quinazoline-1,5-dione be further modified to create new heterocyclic compounds?

A3: Yes, Pyrrolo[1,2-a]quinazoline-1,5-dione can be used as a building block for synthesizing more complex heterocyclic systems. For example, reacting it with hydrazine, methylhydrazine, or phenylhydrazine can yield various heterocyclic steroidal molecules. [] This demonstrates the versatility of this scaffold in accessing diverse chemical structures with potential biological activities.

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